molecular formula C13H9ClN2O2S3 B13792305 4'-Chloro-2-mercapto-5-benzothiazolesulphonanilide CAS No. 7341-89-1

4'-Chloro-2-mercapto-5-benzothiazolesulphonanilide

Cat. No.: B13792305
CAS No.: 7341-89-1
M. Wt: 356.9 g/mol
InChI Key: ATOUOYOWYYYGBS-UHFFFAOYSA-N
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Description

4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide is a chemical compound with the molecular formula C13H9ClN2O2S3 and a molecular weight of 356.87 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a chloro substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A related compound with similar chemical properties but lacking the chloro and sulfonamide groups.

    5-Chloro-2-mercaptobenzothiazole: Similar structure but without the sulfonamide group.

    4-Chloro-2-mercaptobenzothiazole: Lacks the sulfonamide group but has similar reactivity.

Uniqueness

4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

7341-89-1

Molecular Formula

C13H9ClN2O2S3

Molecular Weight

356.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-sulfanylidene-3H-1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C13H9ClN2O2S3/c14-8-1-3-9(4-2-8)16-21(17,18)10-5-6-12-11(7-10)15-13(19)20-12/h1-7,16H,(H,15,19)

InChI Key

ATOUOYOWYYYGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)SC(=S)N3)Cl

Origin of Product

United States

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